molecular formula C17H19N3O3S B10929174 1-(3-Methoxypropyl)-3-(2'-nitrobiphenyl-4-yl)thiourea

1-(3-Methoxypropyl)-3-(2'-nitrobiphenyl-4-yl)thiourea

Cat. No.: B10929174
M. Wt: 345.4 g/mol
InChI Key: IJZHNDMLOFJNCQ-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both methoxypropyl and nitro-biphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA typically involves the reaction of 3-methoxypropylamine with 2-nitro-4-biphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

    Reduction: Formation of N-(3-METHOXYPROPYL)-N’-(2’-AMINO-4-BIPHENYLYL)THIOUREA.

    Substitution: Formation of various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive thiourea compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The nitro group could be involved in redox reactions, while the thiourea moiety might form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYPROPYL)-N’-(2’-AMINO-4-BIPHENYLYL)THIOUREA: A reduced form of the compound.

    N-(3-METHOXYPROPYL)-N’-(4-BIPHENYLYL)THIOUREA: Lacks the nitro group.

    N-(2’-NITRO-4-BIPHENYLYL)THIOUREA: Lacks the methoxypropyl group.

Uniqueness

N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA is unique due to the combination of the methoxypropyl and nitro-biphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-[4-(2-nitrophenyl)phenyl]thiourea

InChI

InChI=1S/C17H19N3O3S/c1-23-12-4-11-18-17(24)19-14-9-7-13(8-10-14)15-5-2-3-6-16(15)20(21)22/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,24)

InChI Key

IJZHNDMLOFJNCQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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